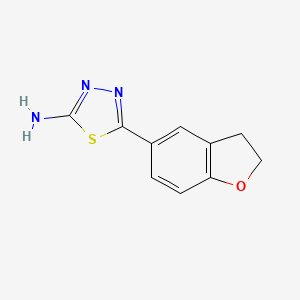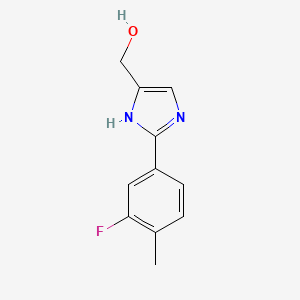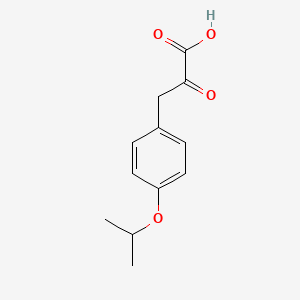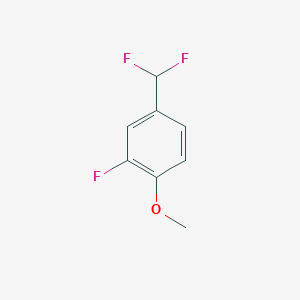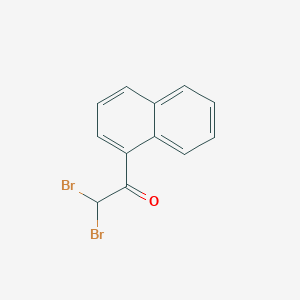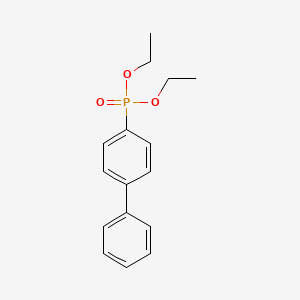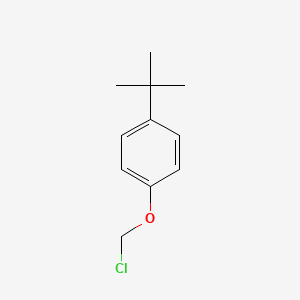
1-(tert-Butyl)-4-(chloromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-4-(chloromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a chloromethoxy group. The tert-butyl group is known for its bulky nature, which can influence the reactivity and steric properties of the compound. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-(chloromethoxy)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 1-(tert-butyl)-4-methoxybenzene. This reaction typically uses chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of hazardous reagents like CMME and AlCl3.
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-4-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding methoxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include 1-(tert-butyl)-4-(methoxymethoxy)benzene or 1-(tert-butyl)-4-(aminomethoxy)benzene.
Oxidation: Products include 1-(tert-butyl)-4-(formylmethoxy)benzene or 1-(tert-butyl)-4-(carboxymethoxy)benzene.
Reduction: The major product is 1-(tert-butyl)-4-(methoxymethoxy)benzene.
科学的研究の応用
1-(tert-Butyl)-4-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity patterns make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates. Its structural features allow for the investigation of steric effects on enzyme activity.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.
作用機序
The mechanism of action of 1-(tert-Butyl)-4-(chloromethoxy)benzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group. This activation facilitates electrophilic aromatic substitution reactions. The chloromethoxy group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The bulky tert-butyl group can also influence the steric properties of the compound, affecting its reactivity and interaction with other molecules.
類似化合物との比較
1-(tert-Butyl)-4-methoxybenzene: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(tert-Butyl)-4-chlorobenzene: Lacks the methoxy group, affecting its reactivity in oxidation and reduction reactions.
1-(tert-Butyl)-4-(bromomethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, which can influence the reactivity and reaction conditions.
Uniqueness: 1-(tert-Butyl)-4-(chloromethoxy)benzene is unique due to the presence of both the tert-butyl and chloromethoxy groups. The combination of these groups imparts distinct reactivity patterns, making it a versatile compound in various chemical transformations. The bulky tert-butyl group provides steric hindrance, while the chloromethoxy group offers a site for nucleophilic substitution, oxidation, and reduction reactions.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
1-tert-butyl-4-(chloromethoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,8H2,1-3H3 |
InChIキー |
YWQPICKIJRSCNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


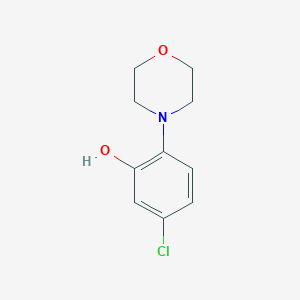


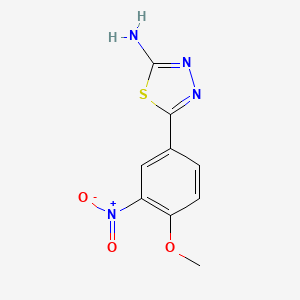
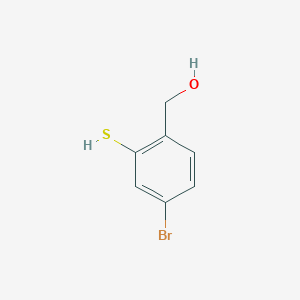
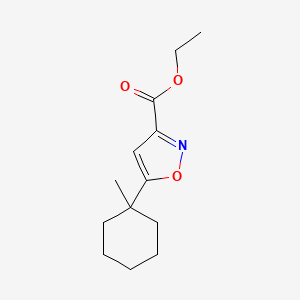
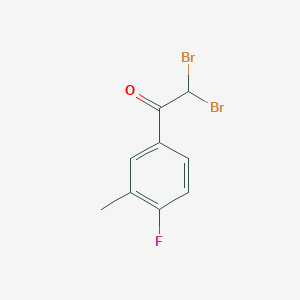
![7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
